molecular formula C19H23N3O2 B11243454 N-(2,4-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(2,4-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11243454
M. Wt: 325.4 g/mol
InChI Key: MFXPJAOFIVKLAK-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a substituted phenyl group with a cyclohepta[c]pyridazinone moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps:

    Formation of the Cyclohepta[c]pyridazinone Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the cyclohepta[c]pyridazinone ring.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclohepta[c]pyridazinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl ring and the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, N-(2,4-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide may exhibit interesting bioactivity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, particularly if it interacts with specific biological targets or pathways.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(3-oxo-2H-pyridazin-2-yl)acetamide
  • N-(2,4-dimethylphenyl)-2-(3-oxo-2H-cyclohepta[b]pyridazin-2-yl)acetamide

Uniqueness

Compared to similar compounds, N-(2,4-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide features a more complex ring structure, which may confer unique chemical and biological properties

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C19H23N3O2/c1-13-8-9-16(14(2)10-13)20-18(23)12-22-19(24)11-15-6-4-3-5-7-17(15)21-22/h8-11H,3-7,12H2,1-2H3,(H,20,23)

InChI Key

MFXPJAOFIVKLAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2)C

Origin of Product

United States

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